1-Bromo-2,3,5-trifluoro-4-iodobenzene
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Overview
Description
1-Bromo-2,3,5-trifluoro-4-iodobenzene is an organohalogen compound with the molecular formula C6HBrF3I. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 1-Bromo-2,3,5-trifluoro-4-iodobenzene It is known that halogenated organic compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The exact mode of action of This compound It is known that halogenated compounds can participate in a variety of chemical reactions, including nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the compound’s targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Halogenated compounds are known to interfere with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of This compound The physical properties of the compound, such as its molecular weight (33688) and its physical form (liquid), suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of This compound Halogenated compounds are known to cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
The synthesis of 1-Bromo-2,3,5-trifluoro-4-iodobenzene typically involves halogenation reactions. One common method is the bromination of 2,3,5-trifluoro-4-iodobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2,3,5-trifluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Bromo-2,3,5-trifluoro-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-2,3,5-trifluoro-4-iodobenzene can be compared with other halogenated benzene derivatives such as:
- 1-Bromo-4-iodobenzene
- 1-Bromo-2,3,4-trifluoro-5-iodobenzene
- 1-Bromo-3,5-difluoro-4-iodobenzene
These compounds share similar structural features but differ in the position and number of halogen atoms. The unique combination of bromine, fluorine, and iodine in this compound makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-2,3,5-trifluoro-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHWVHKHRAAOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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